molecular formula C22H33N5 B12453699 3-[(1R,5R)-3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine

3-[(1R,5R)-3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine

Cat. No.: B12453699
M. Wt: 367.5 g/mol
InChI Key: QOFZYOSOELDKMC-AQFHOAJTSA-N
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Description

The compound “3-[(1R,5R)-3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[321]octan-8-yl]-1-phenylpropan-1-amine” is a complex organic molecule that features a triazole ring, a bicyclic octane structure, and a phenylpropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the construction of the triazole ring, followed by the formation of the bicyclic octane structure, and finally the attachment of the phenylpropanamine moiety. Typical reaction conditions may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate hydrazine and an isocyanate under acidic or basic conditions.

    Construction of the Bicyclic Octane Structure: This step may involve a Diels-Alder reaction or other cycloaddition reactions to form the bicyclic framework.

    Attachment of the Phenylpropanamine Moiety: This can be done through a reductive amination reaction, where the amine group is introduced to the phenylpropanone precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The triazole ring and the bicyclic structure can be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The compound can be reduced at the amine group to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, or halogens (Cl2, Br2).

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole and bicyclic structures.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitrated, sulfonated, or halogenated phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving triazole-containing compounds.

    Medicine: Potential use as a pharmaceutical agent targeting neurological pathways, possibly as an antidepressant or antipsychotic.

    Industry: Use in the development of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it may interact with neurotransmitter receptors or enzymes involved in neurological pathways. The triazole ring and the bicyclic structure could play a role in binding to specific molecular targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1R,5R)-3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane: Lacks the phenylpropanamine moiety.

    1-Phenylpropan-1-amine: Lacks the triazole and bicyclic structures.

    3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl)-1-phenylpropan-1-amine: Lacks the bicyclic octane structure.

Uniqueness

The uniqueness of the compound lies in its combination of the triazole ring, bicyclic octane structure, and phenylpropanamine moiety, which may confer unique biological activity and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C22H33N5

Molecular Weight

367.5 g/mol

IUPAC Name

3-[(1R,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine

InChI

InChI=1S/C22H33N5/c1-15(2)22-25-24-16(3)27(22)20-13-18-9-10-19(14-20)26(18)12-11-21(23)17-7-5-4-6-8-17/h4-8,15,18-21H,9-14,23H2,1-3H3/t18-,19-,21?/m1/s1

InChI Key

QOFZYOSOELDKMC-AQFHOAJTSA-N

Isomeric SMILES

CC1=NN=C(N1C2C[C@H]3CC[C@H](C2)N3CCC(C4=CC=CC=C4)N)C(C)C

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N)C(C)C

Origin of Product

United States

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